REACTION_CXSMILES
|
[I:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=O)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[CH:6][CH:5]=1.C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[CH2:10]([C:7]1[CH:6]=[CH:5][C:4]([CH2:3][CH2:2][I:1])=[CH:9][CH:8]=1)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]
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Name
|
|
Quantity
|
200 g
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Type
|
reactant
|
Smiles
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ICCC1=CC=C(C=C1)C(CCCCCCC)=O
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Name
|
|
Quantity
|
195.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
319 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 2 hr
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled away under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |